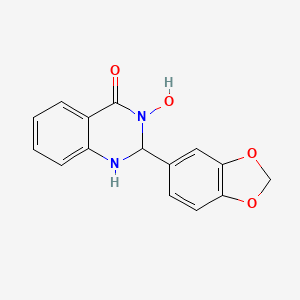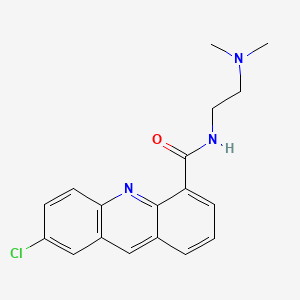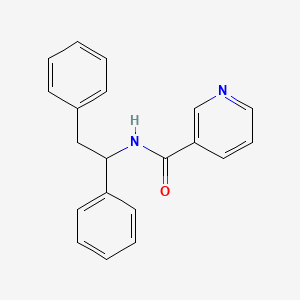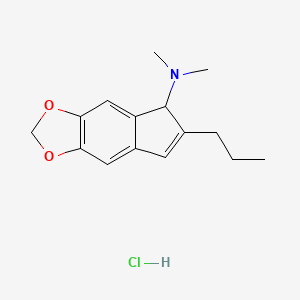
2-(1,3-Benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one is a member of quinazolines.
Applications De Recherche Scientifique
Steric Effects and Pharmacologic Activity
The study by Nichols and Kostuba (1979) explored the steric effects of substituents on phenethylamine hallucinogens, specifically focusing on 3,4-(Methylenedioxy)amphetamine analogues that are alkylated on the dioxole ring. The research compared these compounds with known psychotomimetic agents like 3,4-(methylenedioxy)amphetamine (MDA) for their pharmacologic effects in mice, indicating that specific molecular configurations are crucial for activity, highlighting the importance of steric factors in determining the pharmacologic profiles of these compounds (Nichols & Kostuba, 1979).
Crystal Structure and Potential Therapeutic Applications
Wu et al. (2014) synthesized a series of benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine (1-BCP), and analyzed their crystal structures. These compounds were evaluated for their potential as allosteric modulators of the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor. Moreover, their anti-fatigue effects were studied, showing that certain compounds enhanced the forced swimming capacity in mice, indicating potential therapeutic applications for fatigue-related conditions (Wu et al., 2014).
Serotonin-3 Receptor Antagonistic Activity
Harada et al. (1995) conducted Structure-activity relationship (SAR) studies, focusing on serotonin-3 (5-HT3) receptor antagonists. The research showed that certain compounds demonstrated potent 5-HT3 receptor antagonistic activity, suggesting potential applications in areas where the modulation of 5-HT3 receptors is relevant, such as in the treatment of conditions like nausea and anxiety (Harada et al., 1995).
AMPA Receptor Antagonists and Antiepileptic Potential
Citraro et al. (2006) examined the effects of non-competitive AMPA receptor antagonists in an animal model of generalized absence epilepsy. The study provides insights into the potential antiepileptic applications of these compounds, suggesting their role in the modulation of specific neuronal pathways related to epilepsy (Citraro et al., 2006).
Tubulin-Binding Tumor-Vascular Disrupting Agents
Cui et al. (2017) discovered a promising anticancer lead compound that demonstrated significant inhibition of tumor growth and exhibited high antiproliferative activity. The compound and its analogues were identified as a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs), indicating potential applications in cancer therapy (Cui et al., 2017).
Propriétés
Nom du produit |
2-(1,3-Benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one |
|---|---|
Formule moléculaire |
C15H12N2O4 |
Poids moléculaire |
284.27 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H12N2O4/c18-15-10-3-1-2-4-11(10)16-14(17(15)19)9-5-6-12-13(7-9)21-8-20-12/h1-7,14,16,19H,8H2 |
Clé InChI |
LCMASBMIPGOXBS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzoic acid [2-[[(3-methylbutylamino)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1227981.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1227983.png)
![2-(3,4-dichlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B1227985.png)
![4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B1227986.png)




![(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1227996.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine](/img/structure/B1228006.png)